molecular formula C17H14N6OS B11197178 1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol

Cat. No.: B11197178
M. Wt: 350.4 g/mol
InChI Key: CYKFDEQCXQZHFV-UHFFFAOYSA-N
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Description

1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a phenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrazole and tetrazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol can be approached through several routes. One common method involves the reaction of phenyl hydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone . This intermediate can then be further reacted with 1-phenyl-1H-tetrazole-5-thiol under appropriate conditions to yield the target compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the tetrazole ring or other functional groups.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which 1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring, for example, is known to act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylate-containing compounds . The pyrazole ring may also contribute to the compound’s biological activity by interacting with various proteins and enzymes.

Comparison with Similar Compounds

Similar compounds to 1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol include other pyrazole and tetrazole derivatives, such as:

The uniqueness of this compound lies in the combination of both pyrazole and tetrazole rings within a single molecule, which may confer unique chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C17H14N6OS

Molecular Weight

350.4 g/mol

IUPAC Name

2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C17H14N6OS/c24-16-11-13(19-22(16)14-7-3-1-4-8-14)12-25-17-18-20-21-23(17)15-9-5-2-6-10-15/h1-11,19H,12H2

InChI Key

CYKFDEQCXQZHFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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